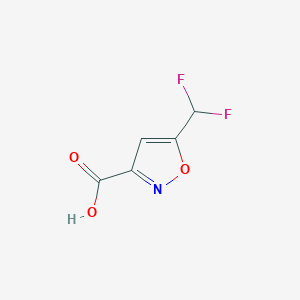
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Overview
Description
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid, commonly known as DFMO, is a synthetic organic compound that has been used in scientific research to study its various biochemical and physiological effects. It is an important tool for scientists, as it allows them to study the effects of this compound on biological systems.
Scientific Research Applications
Difluoromethylation of Heterocycles
Specific Scientific Field
This application falls under the field of Organic Chemistry.
Summary of the Application
Difluoromethylation is a process used to functionalize diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Methods of Application
The process involves the use of a radical process to achieve difluoromethylation of heterocycles . The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .
Results or Outcomes
The process has been used to create difluoromethyl substituted scaffolds, which have significant biological and synthetic value .
Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors
Specific Scientific Field
This application is in the field of Biochemistry and Agriculture.
Summary of the Application
Difluoromethylated heterocyclic acid moieties have been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors .
Methods of Application
The synthesis routes developed rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The compounds carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Results or Outcomes
The synthesized inhibitors have shown biological activity against selected Ascomycete pathogens .
Late-stage Difluoromethylation
Specific Scientific Field
This application is in the field of Organic Chemistry.
Summary of the Application
Late-stage difluoromethylation is a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Utilization of Fluoroform for Difluoromethylation in Continuous Flow
Specific Scientific Field
This application is in the field of Green Chemistry.
Summary of the Application
Fluoroform (CHF3) is an ideal reagent for difluoromethylation reactions . However, due to the low reactivity of fluoroform, only very few applications have been reported so far .
Methods of Application
This application involves a continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent .
Results or Outcomes
This method provides a more environmentally friendly approach to difluoromethylation .
Difluoromethylation of Alkenes
Summary of the Application
Difluoromethylation of alkenes is a process that involves the addition of a difluoromethyl group to an alkene . This reaction is used to synthesize difluoromethylated alkenes, which are useful in various fields of chemistry .
Methods of Application
The process involves the use of a difluoromethylation reagent and a catalyst to add the difluoromethyl group to the alkene . The reaction conditions can be adjusted to control the regioselectivity and stereoselectivity of the reaction .
Results or Outcomes
The process has been used to synthesize a variety of difluoromethylated alkenes . These compounds have been used in the synthesis of pharmaceuticals and agrochemicals .
Difluoromethylation of Aromatics
Summary of the Application
Difluoromethylation of aromatics is a process that involves the addition of a difluoromethyl group to an aromatic compound . This reaction is used to synthesize difluoromethylated aromatics, which are useful in various fields of chemistry .
Methods of Application
The process involves the use of a difluoromethylation reagent and a catalyst to add the difluoromethyl group to the aromatic compound . The reaction conditions can be adjusted to control the regioselectivity of the reaction .
Results or Outcomes
The process has been used to synthesize a variety of difluoromethylated aromatics . These compounds have been used in the synthesis of pharmaceuticals and agrochemicals .
properties
IUPAC Name |
5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIBZKQKQUTVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid | |
CAS RN |
1785023-01-9 | |
| Record name | 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




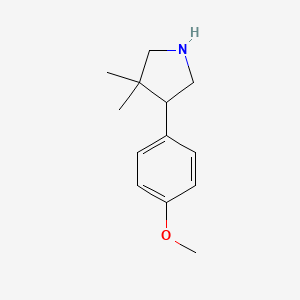


![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
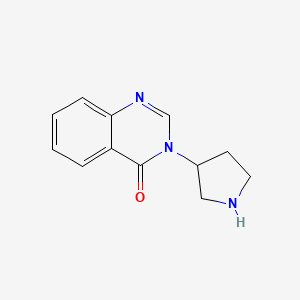
![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
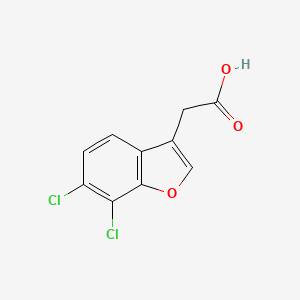
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)
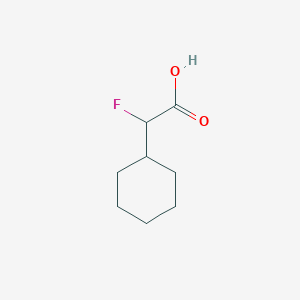
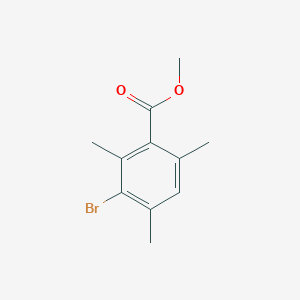
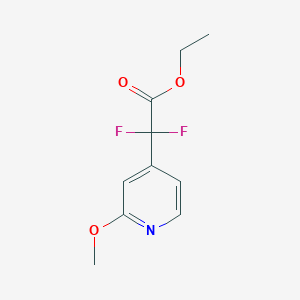
![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)
